molecular formula C10H9N3OS B6143840 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide CAS No. 1016860-91-5

2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide

Cat. No. B6143840
CAS RN: 1016860-91-5
M. Wt: 219.27 g/mol
InChI Key: FKUQQTYKBFFCON-UHFFFAOYSA-N
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Description

2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide (2-ODET) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazine family, which includes compounds with a variety of biological activities. 2-ODET has been studied for its ability to affect biochemical and physiological processes in a number of different organisms.

Scientific Research Applications

2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress in cell culture models, as well as to investigate the role of oxidative stress in diseases such as cancer. It has also been used to study the effects of oxidative stress on the immune system, and to investigate the role of oxidative stress in the development of neurodegenerative diseases.

Mechanism of Action

2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to act as an antioxidant, meaning that it can protect cells from the damaging effects of oxidative stress. It does this by reacting with reactive oxygen species (ROS) and reducing their levels. This reduces the amount of oxidative damage to cells, which can help to protect them from disease.
Biochemical and Physiological Effects
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of ROS, which can protect cells from oxidative damage. It has also been found to reduce inflammation, which can help to protect cells from damage caused by inflammatory processes. It has also been found to reduce levels of pro-inflammatory cytokines, which can help to reduce the risk of disease.

Advantages and Limitations for Lab Experiments

The use of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments has a number of advantages. It is easy to synthesize, and can be easily purified to a high level of purity. It is also relatively inexpensive, making it a cost-effective tool for research. The main limitation of using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments is that it is not as effective as some other compounds at reducing oxidative stress.

Future Directions

The potential future directions of research using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide include further investigation of its antioxidant effects, its potential to reduce inflammation, and its ability to reduce levels of pro-inflammatory cytokines. Further research could also investigate its potential to be used as a therapeutic agent for the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research could investigate the potential of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide to be used as an adjuvant to enhance the effectiveness of other therapeutic agents. Finally, research could explore the potential of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide to be used as a tool to study the effects of oxidative stress in different organisms.

Synthesis Methods

2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide can be synthesized using a two-step process. The first step involves the reaction of 1,2-dihydrophthalazine with ethanethioamide in a solvent such as acetonitrile. The second step involves the oxidation of the resulting product with hydrogen peroxide in the presence of a base, such as potassium carbonate. The reaction yields a product with a purity of up to 99%.

properties

IUPAC Name

2-(1-oxophthalazin-2-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUQQTYKBFFCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide

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